molecular formula C13H15NO B14638686 (E)-3-Benzylidene-1-methylpiperidin-4-one CAS No. 54237-31-9

(E)-3-Benzylidene-1-methylpiperidin-4-one

Katalognummer: B14638686
CAS-Nummer: 54237-31-9
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: BDUHZWSOKZFPEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-Benzylidene-1-methylpiperidin-4-one is an organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a benzylidene group attached to the nitrogen atom of a piperidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Benzylidene-1-methylpiperidin-4-one typically involves the condensation of 1-methylpiperidin-4-one with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-Benzylidene-1-methylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzylidene ketones or carboxylic acids.

    Reduction: Formation of benzyl-substituted piperidinones.

    Substitution: Formation of various substituted piperidinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-3-Benzylidene-1-methylpiperidin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-3-Benzylidene-1-methylpiperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Benzylidene-1-methylpiperidin-4-one: Lacks the (E)-configuration.

    4-Benzylidene-1-methylpiperidin-3-one: Different position of the benzylidene group.

    3-Benzylidene-1-ethylpiperidin-4-one: Ethyl group instead of methyl group.

Uniqueness

(E)-3-Benzylidene-1-methylpiperidin-4-one is unique due to its specific (E)-configuration, which can influence its reactivity and biological activity. This configuration can lead to different interactions with molecular targets compared to its isomers.

Eigenschaften

CAS-Nummer

54237-31-9

Molekularformel

C13H15NO

Molekulargewicht

201.26 g/mol

IUPAC-Name

3-benzylidene-1-methylpiperidin-4-one

InChI

InChI=1S/C13H15NO/c1-14-8-7-13(15)12(10-14)9-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3

InChI-Schlüssel

BDUHZWSOKZFPEJ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(=O)C(=CC2=CC=CC=C2)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.